TP0480066

描述

属性

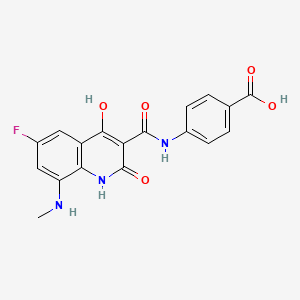

分子式 |

C18H14FN3O5 |

|---|---|

分子量 |

371.3 g/mol |

IUPAC 名称 |

4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid |

InChI |

InChI=1S/C18H14FN3O5/c1-20-12-7-9(19)6-11-14(12)22-17(25)13(15(11)23)16(24)21-10-4-2-8(3-5-10)18(26)27/h2-7,20H,1H3,(H,21,24)(H,26,27)(H2,22,23,25) |

InChI 键 |

ACSDSFPAGHERCC-UHFFFAOYSA-N |

规范 SMILES |

CNC1=CC(=CC2=C1NC(=O)C(=C2O)C(=O)NC3=CC=C(C=C3)C(=O)O)F |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Chemical Architecture and Biological Activity of TP0480066: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0480066 is a novel antibacterial agent identified as a potent inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, mechanism of action, and summarizing key experimental data from preclinical studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial therapies.

Chemical Structure of this compound

This compound, also referred to as compound 32 in select scientific literature, is a derivative of 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ).[1][2] Its chemical formula is C18H14FN3O5. The definitive chemical structure is provided below:

IUPAC Name: 5-amino-3-(4-carboxamido-2-fluorophenyl)-8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Chemical Structure Diagram:

(A 2D chemical structure diagram of this compound would be presented here. As a language model, I cannot generate images directly. A visual representation would show a quinolone core with a methylamino group at position 8, an oxo group at position 2, and a carboxylic acid at position 3. Attached to the 3-position is a phenyl ring substituted with a carboxamide and a fluorine atom.)

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

This compound exerts its antibacterial effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes play crucial roles in DNA replication, repair, and segregation. By inhibiting their function, this compound disrupts these vital cellular processes, ultimately leading to bacterial cell death. This dual-targeting mechanism is significant as it may reduce the likelihood of the development of bacterial resistance.

The signaling pathway can be visualized as a direct inhibition of these key enzymes, preventing the relaxation and supercoiling of DNA necessary for replication.

References

TP0480066: A Novel Dual Topoisomerase Inhibitor for Combating Drug-Resistant Bacteria

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TP0480066 is a novel investigational antibiotic belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of compounds. It functions as a dual inhibitor of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This dual mechanism of action confers potent, broad-spectrum bactericidal activity against a range of pathogens, most notably including multidrug-resistant strains of Neisseria gonorrhoeae, the causative agent of gonorrhea. This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, resistance profile, and detailed experimental protocols. The quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams generated using DOT language.

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

This compound exerts its bactericidal effects by simultaneously targeting and inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[3][4]

-

DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and for relieving the topological stress that arises during transcription.

-

Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.

By inhibiting both enzymes, this compound effectively blocks DNA synthesis and cell division, leading to rapid bacterial cell death.[3] A key characteristic of this compound is its distinct binding mode compared to fluoroquinolones, another class of topoisomerase inhibitors.[1][2] This difference is significant as it results in a lack of cross-resistance with fluoroquinolone-resistant strains.[1][5][6]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound, leading to bacterial cell death.

In Vitro Efficacy

This compound has demonstrated potent in vitro activity against Neisseria gonorrhoeae, including strains resistant to currently used antibiotics.

Antibacterial Activity

The minimum inhibitory concentrations (MICs) of this compound against various N. gonorrhoeae strains are significantly lower than those of other antimicrobials.[1][5][6]

| Strain Type | Comparator Agents | MIC (μg/mL) |

| N. gonorrhoeae | This compound | ≤0.00012 - 0.0005 |

| Ciprofloxacin (for high-level resistant strains) | ≥16 | |

| Solithromycin (QC strain) | 0.03 - 0.25 | |

| Zoliflodacin (QC strain) | 0.06 | |

| Gepotidacin (QC strain) | 0.25 - 1 |

Table 1: Comparative MICs of this compound against N. gonorrhoeae. Data sourced from[1][2].

Bactericidal Activity and Resistance Profile

This compound exhibits potent bactericidal activity, reducing viable cell counts of both susceptible and drug-resistant N. gonorrhoeae strains by more than 3-log10 CFU/mL.[1][2] Importantly, the frequency of spontaneous resistance to this compound is low.

| Organism | Concentration (x MIC) | Frequency of Resistance |

| N. gonorrhoeae ATCC 49226 | 2x | 8.3 x 10⁻⁷ |

| 32x | <2.4 x 10⁻¹⁰ | |

| 64x | <2.4 x 10⁻¹⁰ |

Table 2: Frequency of spontaneous resistance to this compound. Data sourced from[1][5][6].

Notably, no cross-resistance has been observed between this compound and ciprofloxacin.[1][5][6]

In Vivo Efficacy

The efficacy of this compound has been evaluated in a murine model of N. gonorrhoeae vaginal infection.

Mouse Model of Gonococcal Infection

In estradiol-treated female BALB/c mice infected with either ciprofloxacin-susceptible or ciprofloxacin-resistant strains of N. gonorrhoeae, a single subcutaneous dose of this compound demonstrated significant efficacy.

| Treatment Group | Dose (mg/kg) | Mean Viable Cell Count Reduction |

| This compound | 30 | Statistically significant decrease vs. vehicle |

| 100 | Statistically significant decrease vs. vehicle | |

| Vehicle Control | - | - |

Table 3: In vivo efficacy of this compound in a mouse infection model. Data sourced from[1][2].

These results indicate that this compound is effective in vivo against both drug-susceptible and drug-resistant N. gonorrhoeae.[1][2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The workflow for determining the MIC of this compound is outlined below.

Protocol:

-

Antimicrobial Agent Preparation: this compound and comparator agents are serially diluted.

-

Media Preparation: Agar plates containing the different concentrations of the antimicrobial agents are prepared.

-

Inoculum Preparation: N. gonorrhoeae strains are cultured and suspended in a suitable broth to a standardized turbidity.

-

Inoculation: The surface of each agar plate is inoculated with the bacterial suspension.

-

Incubation: Plates are incubated under conditions suitable for gonococcal growth (e.g., 35-37°C in a CO₂-enriched, humidified atmosphere).

-

MIC Reading: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

In Vivo Mouse Model of Vaginal Infection

Protocol:

-

Animal Model: Female BALB/c mice are used. To mimic human infection, mice are treated with estradiol to induce a state of pseudoestrus.[2]

-

Infection: Mice are vaginally inoculated with a suspension of either a ciprofloxacin-susceptible or a ciprofloxacin-resistant strain of N. gonorrhoeae.

-

Treatment: A single dose of this compound (e.g., 30 or 100 mg/kg) or a vehicle control is administered subcutaneously.

-

Evaluation of Efficacy: At a specified time point post-treatment (e.g., 24 hours), vaginal swabs are collected.

-

Quantification: The swabs are used to inoculate culture plates to determine the number of viable bacterial cells (colony-forming units, CFU).

-

Statistical Analysis: The mean viable cell counts between the treated and control groups are compared for statistical significance.[2]

Pharmacokinetic Analysis

Protocol:

-

Dosing: A single subcutaneous dose of this compound (e.g., 10 mg/kg) is administered to BALB/c mice.

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Plasma Preparation: Plasma is separated from the blood samples.

-

Quantification: The concentration of this compound in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

-

Parameter Calculation: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are calculated using noncompartmental analysis software (e.g., Phoenix WinNonlin).[1][2]

Future Directions

The promising preclinical data for this compound, particularly its potent activity against multidrug-resistant N. gonorrhoeae and its low propensity for resistance development, position it as a strong candidate for further clinical development.[1][5][6] Future studies should focus on:

-

Expanding the evaluation of its antibacterial spectrum against other clinically important pathogens.

-

Conducting comprehensive toxicology and safety pharmacology studies.

-

Initiating Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.

The development of novel antibiotics with new mechanisms of action, such as this compound, is critical in the face of the growing threat of antimicrobial resistance.

References

- 1. In Vitro and In Vivo Activities of this compound, a Novel Topoisomerase Inhibitor, against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. In Vitro and In Vivo Activities of this compound, a Novel Topoisomerase Inhibitor, against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Monoamine Oxidase Inhibitor (MAOI) Derivative Class of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of novel antibiotic classes with unique mechanisms of action. This technical guide provides a comprehensive overview of a significant class of antibiotics that exhibit monoamine oxidase (MAO) inhibitory activity, with a primary focus on the oxazolidinone family. The term "MAOQ derivative class" is likely a reference to this group, given the established connection between MAO inhibition and the antibacterial properties of certain compounds. This document will delve into the core aspects of these antibiotics, including their mechanism of action, structure-activity relationships, quantitative efficacy data, and detailed experimental protocols relevant to their discovery and characterization. All quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the subject matter.

Introduction: The Emergence of MAOI-Related Antibiotics

Monoamine oxidase inhibitors (MAOIs) are a class of compounds that inhibit the activity of monoamine oxidase enzymes (MAO-A and MAO-B), which are crucial for the metabolism of neurotransmitters in humans. While primarily developed for the treatment of neurological disorders, a serendipitous discovery revealed the antibacterial potential of certain molecules within this class. The most prominent example is linezolid , the first clinically approved oxazolidinone antibiotic, which also functions as a weak, reversible inhibitor of MAO.[1][2] This dual activity has spurred research into a broader class of synthetic antibacterial agents whose derivatives possess MAO inhibitory properties.

The primary antibacterial mechanism of this class is not directly related to their MAO inhibitory function in humans but rather to a distinct target within the bacterial cell: the ribosome. Specifically, these compounds are potent inhibitors of bacterial protein synthesis.[3][4][5] Their unique mode of action, targeting an early step in this fundamental process, makes them effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][6]

This guide will explore the intricate details of this antibiotic class, providing researchers and drug development professionals with the necessary technical information to advance their work in this promising field.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial target of the oxazolidinone class of MAOI derivatives is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Unlike many other protein synthesis inhibitors that target the elongation phase, oxazolidinones act at the very beginning of the process—the initiation stage.[4][]

The mechanism can be broken down into the following key steps:

-

Binding to the 50S Ribosomal Subunit: Oxazolidinones bind to the 23S rRNA component of the large 50S ribosomal subunit.[2][5][8] This binding site is located at the peptidyl transferase center (PTC), a critical region for peptide bond formation.[1]

-

Prevention of the 70S Initiation Complex Formation: By occupying this crucial site, the antibiotic prevents the binding of the initiator fMet-tRNA to the P-site.[9] This, in turn, blocks the formation of a functional 70S initiation complex, which is the complete ribosome ready to begin protein synthesis.[5]

-

Context-Specific Inhibition: Recent studies have revealed a more nuanced mechanism, showing that the inhibition is context-specific. For instance, linezolid is particularly effective at causing ribosome stalling when the amino acid alanine is in the penultimate position of the nascent peptide chain.[1] The antibiotic creates a hydrophobic pocket that accommodates the alanine side chain, thereby enhancing its binding to the ribosome.[1]

This unique mechanism of action is a key reason for the low incidence of cross-resistance with other classes of protein synthesis inhibitors.[4]

Quantitative Data: Antibacterial Efficacy and Structure-Activity Relationships

The antibacterial potency of MAOI derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Structure-activity relationship (SAR) studies are crucial for optimizing the antibacterial activity and minimizing toxicity.

Structure-Activity Relationships (SAR)

Extensive SAR studies on the oxazolidinone scaffold have identified key structural features that influence their antibacterial efficacy:

-

The Oxazolidinone Core (A-ring): This is essential for activity, with the (S)-configuration at the C-5 position being crucial.

-

The N-Aryl Moiety (B- and C-rings): A 3-fluorophenyl group at the N-3 position is often optimal. Modifications at the 4-position of this phenyl ring can enhance potency.[10]

-

The C-5 Side Chain: The nature of the substituent at the C-5 position of the oxazolidinone ring significantly impacts antibacterial activity. An acetamidomethyl group is present in linezolid, but other groups, such as 1,2,3-triazol-2-yl-methyl and isoxazol-3-yl-oxymethyl, have shown to maintain or enhance potency.[10] The replacement of the carbonyl oxygen with a thiocarbonyl sulfur has also been shown to enhance in vitro activity.[11]

In Vitro Antibacterial Activity

The following tables summarize the MIC values for linezolid and other novel oxazolidinone derivatives against a range of Gram-positive and some Gram-negative bacteria.

Table 1: MIC Values (µg/mL) of Linezolid and Novel Oxazolidinone Derivatives against Gram-Positive Bacteria

| Compound/Bacterial Strain | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis (VRE) | S. pneumoniae |

| Linezolid | 1-2 | 1-2 | 2-4 | 1-2 |

| Radezolid | 0.25-0.5 | 0.25-0.5 | 0.5-1 | 0.125-0.25 |

| Tedizolid | 0.25-0.5 | 0.25-0.5 | 0.5-1 | 0.125-0.25 |

| Compound 8c | 0.12-0.5 | 0.25-0.5 | 0.5-1 | 0.25-0.5 |

| Compound 12a | 0.06-0.25 | 0.12-0.25 | 0.25-0.5 | 0.12-0.25 |

| LCB01-0648 | 0.125-0.5 | 0.5 | - | 0.125-0.25 |

| RWJ-416457 | 0.5-1 | 0.5-1 | 0.5-1 | 0.5 |

| Delpazolid (vs. M. tuberculosis) | - | - | - | - |

Note: Data for compounds 8c and 12a are from a specific study and may not be directly comparable to others due to variations in strains and testing conditions.[12] MIC90 values are presented where available.[13][14][15][16]

Table 2: MIC Values (µg/mL) against Linezolid-Resistant Strains

| Compound/Bacterial Strain | S. aureus (Linezolid-Resistant, cfr gene) | S. aureus (Linezolid-Resistant, 23S rRNA mutation) |

| Linezolid | 8-64 | 8-64 |

| Radezolid | 2 | - |

| Tedizolid | 1-2 | 1-2 |

| LCB01-0648 | 2-4 | - |

| RWJ-416457 | - | 2-32 |

Note: The presence of the cfr methyltransferase gene or mutations in the 23S rRNA are common mechanisms of linezolid resistance.[10][13][15]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of MAOI derivative antibiotics.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control antibiotic (e.g., linezolid)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into 5 mL of CAMHB. c. Incubate at 37°C for 2-6 hours, or until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: a. Perform serial two-fold dilutions of the test compounds in CAMHB in the 96-well plates. The typical concentration range is 0.06 to 128 µg/mL. b. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

-

Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Incubate the plates at 37°C for 16-20 hours in ambient air.

-

Determination of MIC: a. After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Alternatively, the MIC can be determined by measuring the optical density (OD) at 600 nm using a microplate reader.

In Vitro MAO Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes.[19][20]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or p-tyramine)

-

Horseradish peroxidase (HRP)

-

Dye reagent (e.g., Amplex Red)

-

Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Test compounds

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: a. Prepare a working solution of the MAO substrate, HRP, and dye reagent in an appropriate assay buffer.

-

Assay Protocol: a. Add the MAO-A or MAO-B enzyme to the wells of the 96-well plate. b. Add the test compound at various concentrations. Include a vehicle control (no inhibitor) and a positive control inhibitor. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C. d. Initiate the reaction by adding the reagent working solution. e. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Data Analysis: a. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for Amplex Red). b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of a compound against mammalian cell lines.[21][22]

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: a. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). b. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity.

-

MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: a. Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: a. Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) by plotting a dose-response curve.

Mandatory Visualizations

This section provides diagrams created using the DOT language to visualize key concepts and workflows.

Conclusion

The MAOI derivative class of antibiotics, particularly the oxazolidinones, represents a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, targeting the initiation of bacterial protein synthesis, provides a critical advantage in overcoming existing resistance mechanisms. This technical guide has provided a comprehensive overview of this antibiotic class, from their molecular mechanism to quantitative efficacy data and detailed experimental protocols. The continued exploration of the structure-activity relationships within this class holds great promise for the development of next-generation antibiotics with improved potency, broader spectrum, and enhanced safety profiles. It is our hope that the information and visualizations presented herein will serve as a valuable resource for researchers and drug development professionals dedicated to addressing the urgent global threat of antimicrobial resistance.

References

- 1. biorxiv.org [biorxiv.org]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Linezolid - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 6. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 8. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

TP0480066: A Novel Dual Inhibitor of DNA Gyrase and Topoisomerase IV for Combating Drug-Resistant Neisseria gonorrhoeae

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TP0480066 is a novel antibacterial agent belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of compounds. It exhibits potent bactericidal activity against Neisseria gonorrhoeae, including multidrug-resistant strains, by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This technical guide provides a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, resistance profile, and detailed experimental methodologies relevant to the study of this compound. The information presented is intended to support researchers, scientists, and drug development professionals in the ongoing effort to combat antimicrobial resistance.

Introduction

The rise of multidrug-resistant Neisseria gonorrhoeae poses a significant global health threat, necessitating the development of novel antimicrobial agents with new mechanisms of action.[1][2] this compound has emerged as a promising candidate, demonstrating potent activity against a wide range of clinical isolates, including those resistant to currently used therapies.[1][3] This document details the technical aspects of this compound, with a focus on its interaction with its primary targets, DNA gyrase and topoisomerase IV.

Mechanism of Action

This compound exerts its bactericidal effects by inhibiting the activity of both DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, repair, and segregation.[1] By forming a stable complex with the enzyme and DNA, this compound traps the topoisomerase in its cleavage-competent state, leading to double-strand DNA breaks and subsequent cell death. The dual-targeting nature of this compound is advantageous as it may reduce the likelihood of resistance development.

Caption: Mechanism of action of this compound.

In Vitro Activity of this compound

This compound demonstrates potent in vitro activity against a range of N. gonorrhoeae strains, including those with resistance to existing antibiotics.

Minimum Inhibitory Concentrations (MICs)

The MICs of this compound are significantly lower than those of other commonly used antimicrobials.

| Strain | Resistance Profile | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Azithromycin MIC (µg/mL) | Ceftriaxone MIC (µg/mL) |

| N. gonorrhoeae ATCC 49226 | Susceptible | 0.0005 | 0.008 | 0.06 | 0.015 |

| N. gonorrhoeae NCTC 13479 | High-level Ciprofloxacin-R | ≤0.00012 - 0.0005 | ≥16 | - | - |

| N. gonorrhoeae NCTC 13480 | High-level Ciprofloxacin-R | ≤0.00012 - 0.0005 | ≥16 | - | - |

| N. gonorrhoeae NCTC 13818 | High-level Ciprofloxacin-R | ≤0.00012 - 0.0005 | ≥16 | - | - |

| N. gonorrhoeae NCTC 13821 | High-level Ciprofloxacin-R | ≤0.00012 - 0.0005 | ≥16 | - | - |

| Data compiled from Sugiyama et al.[2][3] |

Enzyme Inhibition

This compound is a potent inhibitor of both N. gonorrhoeae DNA gyrase and topoisomerase IV.

| Enzyme | IC₅₀ (nM) |

| N. gonorrhoeae DNA Gyrase | 1.10 |

| N. gonorrhoeae Topoisomerase IV | 62.89 |

| Data from a study on the in vitro and in vivo activities of this compound.[4] |

Time-Kill Kinetics

Time-kill assays demonstrate that this compound exhibits concentration-dependent bactericidal activity against N. gonorrhoeae.

Caption: Generalized workflow for a time-kill assay.

Resistance Profile

A key attribute of this compound is its low propensity for resistance development.

Spontaneous Resistance Frequency

The frequency of spontaneous resistance to this compound in N. gonorrhoeae is very low.

| Organism | Drug | Concentration | Frequency of Resistance |

| N. gonorrhoeae ATCC 49226 | This compound | 32x MIC | <2.4 x 10⁻¹⁰ |

| N. gonorrhoeae ATCC 49226 | Ciprofloxacin | 32x MIC | <2.4 x 10⁻¹⁰ |

| Data from Sugiyama et al.[2][5] |

Cross-Resistance

Importantly, no cross-resistance has been observed between this compound and fluoroquinolones like ciprofloxacin.[2][3] This suggests that the binding mode of this compound to its targets is distinct from that of existing quinolone antibiotics.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

MIC Determination (Agar Dilution)

-

Media Preparation : Prepare GC agar plates containing serial twofold dilutions of this compound.

-

Inoculum Preparation : Suspend N. gonorrhoeae colonies in Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard. Further dilute to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculation : Spot the bacterial suspension onto the surface of the agar plates.

-

Incubation : Incubate the plates at 35-37°C in a 5% CO₂ atmosphere for 20-24 hours.

-

MIC Reading : The MIC is the lowest concentration of this compound that completely inhibits visible growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of an inhibitor.

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Protocol:

-

Reaction Setup : In a microcentrifuge tube, combine assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine), relaxed plasmid DNA (e.g., pBR322), and ATP.

-

Inhibitor Addition : Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

-

Enzyme Addition : Add purified N. gonorrhoeae DNA gyrase to initiate the reaction.

-

Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination : Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).

-

Analysis : Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Quantification : Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC₅₀ of this compound.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of topoisomerase IV to decatenate kinetoplast DNA (kDNA) in the presence of an inhibitor.

Protocol:

-

Reaction Setup : In a microcentrifuge tube, combine assay buffer, kDNA (a network of interlocked DNA minicircles), and ATP.

-

Inhibitor Addition : Add varying concentrations of this compound.

-

Enzyme Addition : Add purified N. gonorrhoeae topoisomerase IV.

-

Incubation : Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination : Stop the reaction.

-

Analysis : Separate the reaction products by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the kDNA network remains in the well.

-

Quantification : Determine the IC₅₀ by quantifying the amount of decatenated DNA at each inhibitor concentration.

Conclusion

This compound is a potent, dual-targeting inhibitor of DNA gyrase and topoisomerase IV with promising activity against multidrug-resistant Neisseria gonorrhoeae. Its novel mechanism of action and low frequency of resistance make it a valuable candidate for further development in the fight against antibiotic-resistant infections. The experimental protocols and data presented in this guide provide a foundational resource for researchers and developers working on this and other novel antibacterial agents.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro and In Vivo Activities of this compound, a Novel Topoisomerase Inhibitor, against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Assessment of TP0480066 for the Treatment of Gonorrhea: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Neisseria gonorrhoeae poses a significant threat to public health, necessitating the development of novel antimicrobial agents with new mechanisms of action.[1][2][3] TP0480066, a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative, has been identified as a promising candidate for the treatment of gonococcal infections.[1][2][4] This technical guide provides a comprehensive summary of the preclinical research on this compound, focusing on its in vitro and in vivo activities, mechanism of action, and resistance profile.

Mechanism of Action

This compound is a dual inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][5] These enzymes are essential for bacterial DNA replication, repair, and segregation. By inhibiting their function, this compound disrupts critical cellular processes, leading to bacterial cell death.[6] The inhibitory activity of this compound is potent, with 50% inhibitory concentrations (IC₅₀s) of 1.10 nM for DNA gyrase and 62.89 nM for topoisomerase IV from N. gonorrhoeae.[7]

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad range of N. gonorrhoeae strains, including those resistant to currently and previously used antimicrobial agents.[1][8]

Antimicrobial Susceptibility

The minimum inhibitory concentrations (MICs) of this compound were determined using the Clinical and Laboratory Standards Institute (CLSI) agar dilution methodology.[8]

Table 1: In Vitro Activity of this compound and Comparator Agents against N. gonorrhoeae [4][5]

| Antimicrobial Agent | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| This compound | ≤0.00012 - 0.0005 | Not Reported | Not Reported |

| Ciprofloxacin | 0.008 - ≥16 | Not Reported | Not Reported |

| Ceftriaxone | ≤0.001 - 0.12 | Not Reported | Not Reported |

| Azithromycin | 0.03 - 2 | Not Reported | Not Reported |

| Penicillin G | 0.06 - 4 | Not Reported | Not Reported |

Data compiled from studies including various clinical isolates and reference strains.[4][5]

Notably, the MICs of this compound against high-level ciprofloxacin-resistant strains (MICs, ≥16 μg/ml) were also in the range of ≤0.00012 to 0.0005 μg/ml, indicating a lack of cross-resistance.[4][8]

Bactericidal Activity

Time-kill assays were performed to evaluate the bactericidal activity of this compound. The compound exhibited potent bactericidal effects, reducing viable cell counts of both susceptible and drug-resistant N. gonorrhoeae strains by more than 3-log₁₀ CFU/mL.[8]

Resistance Profile

The potential for resistance development to this compound was investigated through spontaneous resistance frequency studies.

Frequency of Resistance

The frequencies of spontaneous resistance to this compound were determined by plating a high-density inoculum of N. gonorrhoeae ATCC 49226 onto agar containing various concentrations of the drug.[8]

Table 2: Spontaneous Resistance Frequencies for this compound and Ciprofloxacin [2][8]

| Compound | Concentration (x MIC) | Frequency of Resistance |

| This compound | 32x | <2.4 x 10⁻¹⁰ |

| Ciprofloxacin | 8x | 1.0 x 10⁻⁸ |

| Ciprofloxacin | 16x | 1.0 x 10⁻⁹ |

The frequency of spontaneous resistance to this compound was below the detection limit at 32 times its MIC, suggesting a low potential for the development of resistance.[2][8] Furthermore, no cross-resistance was observed between this compound and ciprofloxacin.[1][8]

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine model of gonococcal genital tract infection.

Mouse Model of Gonococcal Infection

Estradiol-treated female mice were infected intravaginally with N. gonorrhoeae. This compound was administered as a single oral dose. The bacterial load in the vagina was quantified at various time points post-treatment.[4]

Therapeutic Efficacy

This compound demonstrated significant in vivo efficacy in the mouse model. A single oral dose resulted in a dose-dependent reduction in the vaginal bacterial load of both a susceptible and a ciprofloxacin-resistant strain of N. gonorrhoeae.[7]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of N. gonorrhoeae Infection [7]

| Strain | Treatment (mg/kg, single oral dose) | Mean Log₁₀ CFU/vagina (Day 3) |

| ATCC 49226 (Susceptible) | Vehicle | ~5.5 |

| This compound (3) | ~2.0 | |

| This compound (10) | Below detection limit | |

| NCTC 13479 (Ciprofloxacin-Resistant) | Vehicle | ~5.0 |

| This compound (3) | ~3.0 | |

| This compound (10) | ~1.5 |

Data are approximate values derived from published graphs.[7]

Conclusion

The preclinical data for this compound are highly promising. The compound exhibits potent in vitro bactericidal activity against a wide range of N. gonorrhoeae isolates, including multidrug-resistant strains.[4][8] Importantly, it demonstrates a low frequency of resistance development and a lack of cross-resistance with fluoroquinolones.[1][2] Furthermore, this compound shows significant efficacy in a murine model of gonorrhea following a single oral dose.[4] These findings strongly support the continued development of this compound as a potential new treatment option for gonorrhea.[1]

References

- 1. journals.asm.org [journals.asm.org]

- 2. In Vitro and In Vivo Activities of this compound, a Novel Topoisomerase Inhibitor, against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic/pharmacodynamic considerations for new and current therapeutic drugs for uncomplicated gonorrhoea-challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Inhibition of Neisseria gonorrhoeae Type II Topoisomerases by the Novel Spiropyrimidinetrione AZD0914 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro and In Vivo Activities of this compound, a Novel Topoisomerase Inhibitor, against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of TP0480066: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0480066 is a novel antibacterial agent belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of compounds. It functions as a dual inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them well-established targets for antimicrobial therapy. This document provides a comprehensive overview of the currently available data on the antibacterial spectrum of this compound, with a focus on its in vitro activity, mechanism of action, and the methodologies used for its evaluation.

Mechanism of Action

This compound exerts its bactericidal effects by targeting and inhibiting both DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for maintaining the proper topology of bacterial DNA. DNA gyrase is primarily responsible for introducing negative supercoils into the DNA, a process vital for the initiation of replication and transcription. Topoisomerase IV, on the other hand, is essential for the decatenation of daughter chromosomes following replication.

By inhibiting both enzymes, this compound effectively blocks critical cellular processes, leading to the accumulation of DNA damage and ultimately, bacterial cell death. This dual-targeting mechanism is advantageous as it may reduce the likelihood of the development of resistance through single-target mutations.

Mechanism of action of this compound.

Data Presentation: In Vitro Antibacterial Spectrum

The in vitro activity of this compound has been evaluated against a range of bacterial pathogens. The available data, summarized below, indicates potent activity against Neisseria gonorrhoeae and key drug-resistant Gram-positive bacteria.

Activity Against Neisseria gonorrhoeae

This compound demonstrates exceptional potency against Neisseria gonorrhoeae, including strains resistant to currently available antimicrobial agents.

| Strain | Resistance Profile | This compound MIC (µg/mL) |

| N. gonorrhoeae (various strains) | Susceptible and Resistant | ≤0.00012 to 0.0005 |

| N. gonorrhoeae ATCC 49226 (QC strain) | Susceptible | 0.0005 |

Activity Against Gram-Positive Bacteria

Patent information reveals that this compound exhibits significant activity against clinically important drug-resistant Gram-positive pathogens.

| Organism | Resistance Profile | This compound MIC₉₀ (µg/mL) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Methicillin-Resistant | 0.25 |

| Vancomycin-Resistant Enterococci (VRE) | Vancomycin-Resistant | 0.015 |

| Penicillin-Resistant Streptococcus pneumoniae (gPRSP) | Penicillin-Resistant | 0.06 |

Activity Against Other Gram-Negative Bacteria

Currently, there is limited publicly available quantitative data on the in vitro activity of this compound against other Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Studies on the enzymatic activity of this compound against E. coli DNA gyrase and topoisomerase IV have shown an "unbalanced activity," which may suggest lower potency against this organism compared to N. gonorrhoeae.[2] Further research is required to fully elucidate the antibacterial spectrum of this compound against a broader range of Gram-negative pathogens.

Experimental Protocols

The determination of the in vitro activity of this compound, specifically the Minimum Inhibitory Concentration (MIC), is conducted following standardized methodologies.

Antimicrobial Susceptibility Testing (AST)

The MIC values of this compound are determined using the broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

General Protocol for MIC Determination:

-

Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve the desired final inoculum concentration in the test wells or on the agar plates.

-

Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of this compound are prepared in an appropriate broth medium (e.g., Mueller-Hinton Broth) or incorporated into an agar medium (e.g., Mueller-Hinton Agar).

-

Inoculation:

-

Broth Microdilution: The prepared bacterial inoculum is added to microtiter plate wells containing the serially diluted this compound.

-

Agar Dilution: A standardized volume of the bacterial suspension is spotted onto the surface of agar plates containing different concentrations of this compound.

-

-

Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours). For fastidious organisms like N. gonorrhoeae, specific growth media (e.g., GC agar) and incubation conditions (e.g., humidified atmosphere with elevated CO₂) are required.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Workflow for MIC determination.

Conclusion

This compound is a promising novel antibacterial agent with potent in vitro activity against Neisseria gonorrhoeae and key drug-resistant Gram-positive pathogens. Its dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV is a key feature that may help to mitigate the development of bacterial resistance. While the current data highlights its potential for treating infections caused by these specific organisms, further studies are necessary to fully define its broader antibacterial spectrum, particularly against a wider range of Gram-negative bacteria. The standardized methodologies for its in vitro evaluation provide a solid framework for future research and development of this compound.

References

TP0480066: A Technical Overview of a Novel Topoisomerase Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

In the face of rising antimicrobial resistance, the discovery and development of novel antibiotics with unique mechanisms of action are paramount. TP0480066 has emerged as a promising candidate, demonstrating potent activity against a range of bacterial pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

This compound is a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative identified through a dedicated lead optimization program aimed at discovering new bacterial type II topoisomerase inhibitors. The development process originated from a lead compound, which was systematically modified to enhance its antibacterial potency, safety profile, and pharmacokinetic properties. This structure-based optimization led to the identification of this compound as a promising drug candidate.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them well-validated targets for antibacterial agents. By binding to these enzymes, this compound disrupts their function, leading to bacterial cell death.[3] The binding mode of this compound is distinct from that of existing fluoroquinolone antibiotics, which also target these enzymes.[1] This novel interaction is crucial as it allows this compound to overcome existing resistance mechanisms to fluoroquinolones.[1][3]

In Vitro Antibacterial Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of bacterial pathogens, including clinically important drug-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Neisseria gonorrhoeae[1][2]

| Strain | Resistance Profile | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| ATCC 49226 | Susceptible | 0.0005 | 0.008 |

| NCTC 13479 | High-level Ciprofloxacin-resistant | ≤0.00012 | ≥16 |

| NCTC 13480 | High-level Ciprofloxacin-resistant | 0.00025 | ≥16 |

| NCTC 13818 | High-level Ciprofloxacin-resistant | 0.0005 | ≥16 |

| NCTC 13821 | High-level Ciprofloxacin-resistant | 0.00025 | ≥16 |

Table 2: MIC90 Values of this compound against Various Bacterial Species

| Bacterial Species | Resistance Phenotype | This compound MIC90 (µg/mL) |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.25 |

| Enterococcus faecalis | Vancomycin-resistant (VRE) | 0.015 |

| Streptococcus pneumoniae | Penicillin-resistant (gPRSP) | 0.06 |

Frequency of Resistance

Spontaneous resistance to this compound has been shown to occur at a low frequency.

Table 3: Frequency of Spontaneous Resistance to this compound in N. gonorrhoeae ATCC 49226[1]

| Compound | Concentration (x MIC) | Frequency of Resistance |

| This compound | 2 | 8.3 × 10⁻⁷ |

| This compound | 32 | <2.4 × 10⁻¹⁰ |

| This compound | 64 | <2.4 × 10⁻¹⁰ |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in murine models.

Table 4: Pharmacokinetic Parameters of this compound in Mice[3]

| Parameter | Value |

| Dose | 30 mg/kg (subcutaneous) |

| Cmax (ng/mL) | 3210 |

| Tmax (h) | 0.333 |

| t1/2 (h) | 1.75 |

| AUC₀-∞ (ng·h/mL) | 3370 |

In Vivo Efficacy

This compound has demonstrated efficacy in a murine model of N. gonorrhoeae infection. A single dose of this compound significantly reduced the bacterial load in a vaginal infection model using both ciprofloxacin-susceptible and ciprofloxacin-resistant strains of N. gonorrhoeae.[1][3]

Experimental Protocols

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of this compound and comparator agents were determined using the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1] Briefly, serial twofold dilutions of the antimicrobial agents were incorporated into GC agar plates. Bacterial strains were grown, and their concentrations were adjusted to a 0.5 McFarland standard. The bacterial suspensions were then inoculated onto the agar plates. The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth after incubation.

Frequency of Resistance Study

The frequency of spontaneous resistance to this compound was determined by plating a high-density bacterial suspension (approximately 10¹⁰ CFU/mL) onto agar plates containing various concentrations of the drug (multiples of the MIC).[1] The plates were incubated, and the number of resistant colonies was counted. The frequency of resistance was calculated by dividing the number of resistant colonies by the initial number of inoculated bacteria.

In Vivo Murine Infection Model

Female BALB/c mice were used for the in vivo efficacy studies.[1] To establish a vaginal infection, mice were treated with estradiol to synchronize their estrous cycle. Subsequently, they were inoculated intravaginally with a suspension of N. gonorrhoeae. This compound was administered as a single subcutaneous dose. The bacterial load in the vaginal lumen was determined at specified time points by collecting vaginal washes, serially diluting them, and plating them on appropriate agar to enumerate the colony-forming units (CFU).

Synthesis

The synthesis of this compound is described as being performed by Taisho Pharmaceutical Co., Ltd.[1][2][3] While the detailed, step-by-step synthesis protocol is proprietary, the key structural feature is the 8-(methylamino)-2-oxo-1,2-dihydroquinoline core.

Toxicology and Safety

Detailed public information on the comprehensive toxicology and safety profile of this compound is limited at this stage of its development. Further studies will be required to fully characterize its safety profile before it can proceed to clinical trials.

Clinical Development Status

As of the current date, there are no publicly registered clinical trials for this compound. The compound remains in the preclinical stage of development.

Conclusion

This compound is a novel and potent bacterial topoisomerase inhibitor with a distinct mechanism of action that allows it to circumvent existing fluoroquinolone resistance. Its strong in vitro activity against drug-resistant bacteria, low frequency of resistance, and in vivo efficacy in a relevant animal model highlight its potential as a future therapeutic option for treating challenging bacterial infections. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential and safety profile in humans.

References

- 1. In Vitro and In Vivo Activities of this compound, a Novel Topoisomerase Inhibitor, against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Activities of this compound, a Novel Topoisomerase Inhibitor, against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Investigating the Bactericidal Properties of TP0480066: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0480066 is a novel investigational antibiotic demonstrating potent bactericidal activity, particularly against multidrug-resistant strains of Neisseria gonorrhoeae. As a member of the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class, this compound exerts its antibacterial effect through a distinct mechanism of action: the dual inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] This technical guide provides a comprehensive overview of the bactericidal properties of this compound, including its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols used for its evaluation. The presented data underscores the potential of this compound as a promising candidate for the treatment of gonococcal infections.

In Vitro Antibacterial Activity

This compound has demonstrated significant potency against a range of Neisseria gonorrhoeae strains, including those resistant to currently available antimicrobial agents.[1][3]

Minimum Inhibitory Concentrations (MICs)

The MICs of this compound were determined to be substantially lower than those of other antimicrobials currently or previously used against gonococcal strains that exhibit resistance to fluoroquinolones, macrolides, β-lactams, and aminoglycosides.[3][4] The MIC values for this compound against these resistant strains were found to be ≤0.0005 μg/ml.[3][4] Specifically, against high-level ciprofloxacin-resistant N. gonorrhoeae strains (MICs, ≥16 mg/ml), the MICs of this compound were in the range of ≤0.00012 to 0.0005 mg/ml.[1][2]

| Bacterial Strain | Resistance Profile | This compound MIC (μg/mL) | Comparator Agent MIC (μg/mL) |

| N. gonorrhoeae ATCC 49226 (CLSI QC strain) | Susceptible | 0.0005 | Ciprofloxacin: [Data not available in provided text], Ceftriaxone: [Data not available in provided text] |

| N. gonorrhoeae NCTC 13479 | High-level ciprofloxacin-resistant (MIC ≥16) | ≤0.00012 - 0.0005 | Ciprofloxacin: ≥16 |

| N. gonorrhoeae NCTC 13480 | High-level ciprofloxacin-resistant (MIC ≥16) | ≤0.00012 - 0.0005 | Ciprofloxacin: ≥16 |

| N. gonorrhoeae NCTC 13818 | High-level ciprofloxacin-resistant (MIC ≥16) | ≤0.00012 - 0.0005 | Ciprofloxacin: ≥16 |

| N. gonorrhoeae NCTC 13821 | High-level ciprofloxacin-resistant (MIC ≥16) | ≤0.00012 - 0.0005 | Ciprofloxacin: ≥16 |

Bactericidal Activity

Time-kill curve analyses have confirmed the potent bactericidal activity of this compound against N. gonorrhoeae. At concentrations of 4x MIC, this compound reduced the viable counts of N. gonorrhoeae ATCC 49226 by more than 3-log10 CFU/ml within 2 hours, and a similar reduction was observed after 6 hours at the MIC.[1] This rapid killing effect was also observed against ciprofloxacin- and ceftriaxone-resistant strains.[1]

Spontaneous Resistance Frequency

The frequency of spontaneous resistance to this compound in N. gonorrhoeae ATCC 49226 was below the detection limit (<2.4 x 10⁻¹⁰) at a concentration equivalent to 32x MIC.[3][4] This suggests a low potential for the development of resistance to this compound.

Mechanism of Action

This compound is a dual inhibitor of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, and their inhibition leads to double-strand DNA breaks and ultimately cell death.[5] this compound is a selective inhibitor of gyrase, with reported IC50 values of 1.10 nM for DNA gyrase and 62.89 nM for topoisomerase IV from N. gonorrhoeae.[6] Importantly, studies have shown no cross-resistance between this compound and ciprofloxacin, a fluoroquinolone that also targets DNA gyrase, suggesting a distinct binding mode.[1][3][4]

Caption: Mechanism of action of this compound.

In Vivo Efficacy

The bactericidal properties of this compound have been confirmed in a mouse model of N. gonorrhoeae infection.[1] A single dose of this compound was effective in this in vivo model.[1] At doses of 30 and 100 mg/kg, this compound significantly decreased the mean viable cell counts compared to the vehicle control in models of both ciprofloxacin-susceptible and ciprofloxacin-resistant N. gonorrhoeae infection.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentrations (MICs)

The MICs of this compound and comparator agents are determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow:

Caption: Workflow for MIC determination.

Time-Kill Curve Assay

This assay is performed to evaluate the bactericidal activity of this compound over time.

Methodology:

-

Bacterial cultures are grown to the logarithmic phase and then diluted.

-

This compound is added at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).

-

A growth control (no antibiotic) is included.

-

Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

-

Serial dilutions of the aliquots are plated on appropriate agar.

-

Colony-forming units (CFU/mL) are counted after incubation.

-

The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

In Vivo Mouse Model of N. gonorrhoeae Infection

This model is used to assess the therapeutic efficacy of this compound in a living organism.

Protocol Outline:

-

Female mice are treated with estradiol to promote susceptibility to vaginal colonization by N. gonorrhoeae.

-

Mice are inoculated intravaginally with a suspension of the desired N. gonorrhoeae strain.

-

This compound is administered as a single oral or parenteral dose at various concentrations.

-

A vehicle control group receives the formulation without the active drug.

-

Vaginal swabs are collected at specified time points post-treatment.

-

The swabs are used for quantitative culture to determine the number of viable bacteria.

-

The reduction in bacterial load in the treated groups is compared to the control group to determine efficacy.

Conclusion

This compound is a promising novel antibiotic with potent bactericidal activity against Neisseria gonorrhoeae, including strains resistant to existing therapies. Its dual inhibition of DNA gyrase and topoisomerase IV represents a valuable mechanism of action with a low propensity for the development of resistance. The in vitro and in vivo data strongly support the continued development of this compound as a potential new treatment option for gonorrhea.

References

- 1. journals.asm.org [journals.asm.org]

- 2. In Vitro and In Vivo Activities of this compound, a Novel Topoisomerase Inhibitor, against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. In Vitro and In Vivo Activities of this compound, a Novel Topoisomerase Inhibitor, against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

TP0480066 in vitro assay protocols

An overview of in-vitro testing protocols for TP0480066, a novel topoisomerase inhibitor, is detailed in this application note for researchers, scientists, and professionals in drug development.

Introduction

This compound is a novel bacterial topoisomerase inhibitor, specifically an 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) derivative.[1][2] It has demonstrated potent in vitro and in vivo antibacterial and bactericidal activities against Neisseria gonorrhoeae, including strains resistant to existing antimicrobial agents.[1][2][3][4] This document outlines the key in vitro assay protocols to evaluate the efficacy of this compound.

Mechanism of Action

This compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, repair, and recombination in bacteria.[1][2] This dual-targeting mechanism contributes to its potent antibacterial activity and a low frequency of spontaneous resistance development.[1][3][4] The inhibitory action of this compound on these enzymes disrupts critical bacterial cellular processes, ultimately leading to cell death.

Caption: Mechanism of action of this compound.

In Vitro Efficacy Data

The in vitro activity of this compound has been evaluated against various strains of Neisseria gonorrhoeae, demonstrating potent efficacy.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antimicrobials against N. gonorrhoeae

| Strain | This compound (µg/mL) | Ceftriaxone (µg/mL) | Penicillin G (µg/mL) | Ciprofloxacin (µg/mL) | Levofloxacin (µg/mL) | Azithromycin (µg/mL) | Spectinomycin (µg/mL) |

| ATCC 49226 | 0.0005 | 0.015 | 1 | 0.004 | 0.008 | 0.25 | 32 |

| ATCC 43069 | ≤0.00012 | ≤0.002 | ≤0.015 | 0.004 | 0.008 | 0.12 | 16 |

| High-level Ciprofloxacin-resistant strains | ≤0.00012 - 0.0005 | - | - | ≥16 | - | - | - |

| Data sourced from[1] |

Table 2: Frequency of Spontaneous Resistance to this compound in N. gonorrhoeae ATCC 49226

| Concentration (x MIC) | Frequency of Resistance |

| 2x | 8.3 x 10⁻⁷ |

| 32x | <2.4 x 10⁻¹⁰ |

| 64x | <2.4 x 10⁻¹⁰ |

| Data sourced from[1] |

Table 3: Inhibitory Activity of this compound against N. gonorrhoeae Topoisomerases

| Enzyme | IC₅₀ (nM) |

| DNA Gyrase | 1.10 |

| Topoisomerase IV | 62.89 |

| Data sourced from[5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is for determining the minimum concentration of this compound that inhibits the visible growth of a microorganism. The agar dilution method is recommended.

Materials:

-

This compound

-

Bacteriological media (e.g., Mueller-Hinton agar)

-

Bacterial strains

-

Sterile petri dishes

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of twofold dilutions of this compound in molten agar.

-

Pour the agar containing the different concentrations of this compound into sterile petri dishes and allow them to solidify.

-

Prepare a standardized inoculum of the bacterial strain to be tested.

-

Spot the bacterial inoculum onto the surface of the agar plates.

-

Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Bactericidal Activity Assay (Time-Kill Curve)

This assay is used to assess the bactericidal activity of this compound over time.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Broth medium

-

Sterile tubes

-

Incubator with shaking capabilities

-

Apparatus for colony counting

Procedure:

-

Prepare a standardized bacterial suspension in broth medium.

-

Add this compound at various concentrations (e.g., 2x, 4x, 8x MIC) to the bacterial suspensions. Include a growth control without the compound.

-

Incubate the tubes with shaking at the optimal growth temperature for the bacteria.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable cells (CFU/mL).

-

Incubate the plates and count the colonies.

-

Plot the log₁₀ CFU/mL against time for each concentration of this compound. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.[1]

Frequency of Spontaneous Resistance Assay

This protocol determines the frequency at which spontaneous resistance to this compound arises in a bacterial population.

Materials:

-

This compound

-

High-density bacterial culture

-

Agar plates with and without this compound at various multiples of the MIC (e.g., 2x, 4x, 8x, 16x, 32x, 64x MIC)

Procedure:

-

Prepare a large inoculum of the bacterial strain by growing it to a high density.

-

Determine the total number of viable cells in the inoculum by plating serial dilutions on antibiotic-free agar.

-

Plate the high-density inoculum onto agar plates containing different concentrations of this compound.

-

Incubate the plates until colonies appear.

-

Count the number of resistant colonies that grow on the plates containing this compound.

-

Calculate the frequency of spontaneous resistance by dividing the number of resistant colonies by the total number of inoculated viable cells.[1]

Caption: General workflow for in vitro efficacy testing.

Signaling Pathways

Current research indicates that the primary mechanism of action for this compound is the direct inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] There is no evidence to suggest that this compound directly interacts with or modulates specific host cell signaling pathways. The therapeutic effect is achieved through its targeted action on bacterial enzymes.

References

- 1. In Vitro and In Vivo Activities of this compound, a Novel Topoisomerase Inhibitor, against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. In Vitro and In Vivo Activities of this compound, a Novel Topoisomerase Inhibitor, against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note and Protocol: Time-Kill Assay for TP0480066

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0480066 is a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) derivative that functions as a potent inhibitor of both DNA gyrase and topoisomerase IV[1][2][3][4]. This dual-targeting mechanism contributes to its significant bactericidal activity, particularly against challenging pathogens like multidrug-resistant Neisseria gonorrhoeae[3][5]. The time-kill assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent, providing insights into the rate and extent of its bactericidal activity over time. This document provides a detailed protocol for performing a time-kill assay with this compound, using Neisseria gonorrhoeae as a representative organism.

Principle of the Time-Kill Assay

The time-kill assay measures the change in a microbial population after exposure to an antimicrobial agent over a set period. A standardized inoculum of the test organism is introduced into a growth medium containing the antimicrobial agent at various concentrations. At specified time intervals, aliquots are removed, and the antimicrobial is neutralized. The number of surviving organisms is then determined by plate counting, and the results are typically expressed as the log10 change in colony-forming units per milliliter (CFU/mL) compared to the initial inoculum and a growth control.

Signaling Pathway of this compound

This compound exerts its antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and segregation in bacteria. By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

Caption: Mechanism of action of this compound.

Experimental Protocol

This protocol is based on the methodology used for Neisseria gonorrhoeae and can be adapted for other susceptible organisms.

Materials

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Test organism (e.g., N. gonorrhoeae ATCC 49226)

-

Appropriate growth medium (e.g., GC broth supplemented with IsoVitaleX)

-

Phosphate-buffered saline (PBS) or other suitable diluent

-

Neutralizing broth (if required to inactivate the drug carryover)

-

Agar plates for colony counting (e.g., Chocolate agar)

-

Sterile test tubes or flasks

-

Incubator with appropriate atmospheric conditions (e.g., 37°C, 5% CO2 for N. gonorrhoeae)

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Spiral plater or manual plating equipment

Procedure

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours), suspend colonies of the test organism in the appropriate broth.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Further dilute the suspension in the test medium to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

-

-

Preparation of Test Concentrations:

-

Determine the Minimum Inhibitory Concentration (MIC) of this compound for the test organism using a standardized microdilution method.

-

Prepare test solutions of this compound in the growth medium at concentrations relative to the MIC (e.g., 1x MIC, 4x MIC).

-

Include a growth control (no drug) and a sterility control (no bacteria).

-

-

Time-Kill Assay:

-

Dispense the prepared bacterial inoculum into the tubes containing the different concentrations of this compound and the growth control tube.

-

Incubate all tubes under the appropriate conditions.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.

-

-

Enumeration of Viable Bacteria:

-

Perform serial ten-fold dilutions of the collected aliquots in a suitable diluent or neutralizing broth.

-

Plate a defined volume of the appropriate dilutions onto agar plates.

-

Incubate the plates under suitable conditions until colonies are visible (e.g., 24-48 hours).

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

Data Analysis

The results are typically plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.

Data Presentation

The quantitative data from the time-kill assay can be summarized in the following tables.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Organism | MIC (µg/mL) |

| N. gonorrhoeae ATCC 49226 | 0.0005 |

| N. gonorrhoeae NCTC 13479 (Ciprofloxacin-resistant) | ≤0.00012 |

| N. gonorrhoeae NCTC 13821 (Ciprofloxacin- and Ceftriaxone-resistant) | 0.0005 |

Note: MIC values are examples based on published data and should be determined experimentally for the specific strains used.[1]

Table 2: Time-Kill Assay Results for this compound against N. gonorrhoeae ATCC 49226

| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 5.7 | 5.7 | 5.7 |

| 2 | 6.8 | 5.5 | 4.8 |

| 4 | 7.9 | 5.1 | 3.2 |

| 6 | 8.5 | 4.3 | <2.7 |

| 8 | 8.8 | 3.8 | <2.7 |

| 24 | 9.2 | <2.7 | <2.7 |

Note: This is example data based on graphical representations from published studies. Actual results may vary.[1]

Experimental Workflow Diagram

Caption: Workflow for the time-kill assay.

Conclusion

The time-kill assay is a critical tool for evaluating the bactericidal activity of novel antimicrobial agents like this compound. This protocol provides a framework for conducting these experiments, with specific examples for N. gonorrhoeae. The potent and rapid bactericidal activity observed for this compound, even against drug-resistant strains, underscores its potential as a valuable new therapeutic agent. Researchers should adapt this protocol based on the specific characteristics of the organism being tested and adhere to standardized microbiological practices for reliable and reproducible results.

References

- 1. In Vitro and In Vivo Activities of this compound, a Novel Topoisomerase Inhibitor, against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. In Vitro and In Vivo Activities of this compound, a Novel Topoisomerase Inhibitor, against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

Standard Protocol for TP0480066 Minimum Inhibitory Concentration (MIC) Testing

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

TP0480066 is a novel dual inhibitor of bacterial DNA gyrase and topoisomerase IV, demonstrating potent antibacterial activity, particularly against Neisseria gonorrhoeae.[1][2][3] Accurate determination of its minimum inhibitory concentration (MIC) is crucial for assessing its efficacy, monitoring for resistance, and guiding further development. This document provides a detailed protocol for determining the MIC of this compound against relevant bacterial strains, adhering to established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8]

Data Presentation

The antibacterial potency of this compound has been demonstrated against a panel of Neisseria gonorrhoeae strains, including those with resistance to other antimicrobial agents. The MIC values are substantially lower than those of many currently or previously used antimicrobials.[1][2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Neisseria gonorrhoeae

| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) |